N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a synthetic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. This heterocyclic scaffold is of significant pharmaceutical interest due to its structural resemblance to bioactive molecules like Zolpidem and Alpidem, which are clinically used for their sedative and anxiolytic properties . The compound’s structure includes a 2-phenylbutanamide moiety linked via an ethyl chain to the imidazo[1,2-a]pyridine core. Such derivatives are typically synthesized via multicomponent reactions or palladium-catalyzed cross-coupling, as evidenced by related imidazo[1,2-a]pyridine syntheses .
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-18(16-9-5-4-6-10-16)20(24)21-12-11-17-14-23-13-7-8-15(2)19(23)22-17/h4-10,13-14,18H,3,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVANOAUTHIFDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Condensation reaction: 2-aminopyridine reacts with α-bromoketone to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors that allow for precise control of reaction conditions and efficient heat transfer. The use of solid support catalysts such as Al2O3 and TiCl4 can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridines.
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antibacterial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can act on cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors.
Pathways Involved: The compound can modulate signaling pathways related to cell cycle regulation, calcium homeostasis, and neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide and analogous compounds:
Structural and Functional Insights:
Core Heterocycle Modifications :
- Replacing imidazo[1,2-a]pyridine with imidazo[1,2-a]pyrimidine (as in ) introduces additional nitrogen atoms, altering electronic properties and binding affinity.
- Bromo or nitro substituents (e.g., ) increase electrophilicity, enabling covalent interactions with biological targets but may raise toxicity concerns.
Linker Flexibility: The ethyl linker in the target compound and provides moderate flexibility, balancing conformational freedom and rigidity.
Amide vs. Amine Moieties :
- The 2-phenylbutanamide group in the target compound offers higher lipophilicity compared to amines (), favoring blood-brain barrier penetration for CNS applications.
- Hydrazide derivatives () introduce hydrogen-bonding capacity, beneficial for enzyme inhibition.
Substituent Effects :
Biological Activity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Properties
The compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. The molecular structure can be represented as follows:
- Molecular Formula : C17H20N2
- Molecular Weight : 268.36 g/mol
Imidazo[1,2-a]pyridines interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit tropomyosin receptor kinases (Trks), which play a crucial role in cancer cell proliferation and survival.
- Antioxidant Activity : The presence of the imidazo[1,2-a]pyridine moiety may confer antioxidant properties, potentially reducing oxidative stress in cells.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
-
Anticancer Activity : Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine possess significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines.
These findings suggest that this compound may also exhibit similar anticancer properties.
Compound Cell Line IC50 (µM) C5 MCF-7 90.97 D4 MCF-7 Higher than C5 - Antimicrobial Activity : Compounds within this class have been investigated for their antimicrobial effects, showing activity against various bacterial strains.
- Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory activity, which can be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives:
- Study on Pyrazole Derivatives : A study synthesized pyrazole derivatives containing imidazo[1,2-a]pyridine moieties and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell viability .
- Tropomyosin Receptor Kinase Inhibition : Another study highlighted the design and synthesis of compounds aimed at inhibiting Trk receptors. The potent inhibitors showed IC50 values comparable to FDA-approved drugs, suggesting that this compound could similarly serve as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
